1-[(3S,8R,9S,10R,13S,14S)-3-imidazol-1-yl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]benzimidazole
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Overview
Description
1-[(3S,8R,9S,10R,13S,14S)-3-imidazol-1-yl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]benzimidazole is a complex organic compound with a unique structure that includes both imidazole and benzimidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3S,8R,9S,10R,13S,14S)-3-imidazol-1-yl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]benzimidazole typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of the imidazole and benzimidazole groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet the stringent requirements for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
1-[(3S,8R,9S,10R,13S,14S)-3-imidazol-1-yl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions, particularly on the imidazole and benzimidazole rings, can lead to the formation of new analogs with varied pharmacological profiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of analogs with different substituents on the imidazole and benzimidazole rings.
Scientific Research Applications
1-[(3S,8R,9S,10R,13S,14S)-3-imidazol-1-yl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]benzimidazole has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe to investigate biological pathways and interactions at the molecular level.
Medicine: The compound is explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-[(3S,8R,9S,10R,13S,14S)-3-imidazol-1-yl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-[(3S,8R,9S,10R,13S,14S)-3-imidazol-1-yl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]benzimidazole: shares structural similarities with other imidazole and benzimidazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and stereochemistry, which confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C29H34N4 |
---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
1-[(3S,8R,9S,10R,13S,14S)-3-imidazol-1-yl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]benzimidazole |
InChI |
InChI=1S/C29H34N4/c1-28-13-11-21(32-16-15-30-18-32)17-20(28)7-8-22-23-9-10-27(29(23,2)14-12-24(22)28)33-19-31-25-5-3-4-6-26(25)33/h3-7,10,15-16,18-19,21-24H,8-9,11-14,17H2,1-2H3/t21-,22-,23-,24-,28-,29-/m0/s1 |
InChI Key |
LKIKZGJOIUJYGD-IRGTZXILSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4N5C=NC6=CC=CC=C65)C)N7C=CN=C7 |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC=C4N5C=NC6=CC=CC=C65)C)N7C=CN=C7 |
Origin of Product |
United States |
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